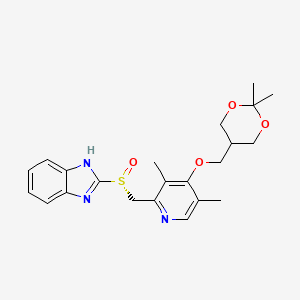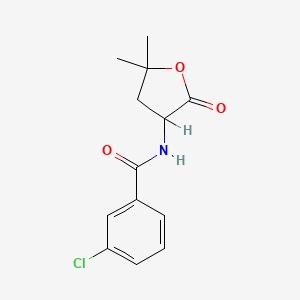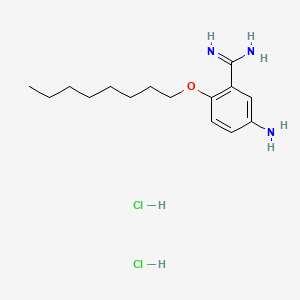
2-(((4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole
Vue d'ensemble
Description
Méthodes De Préparation
L'azélâprazole est synthétisé par une série de réactions chimiques impliquant divers réactifs et conditionsLes conditions réactionnelles impliquent souvent l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter les réactions . Les méthodes de production industrielles sont conçues pour optimiser le rendement et la pureté, garantissant que le composé répond aux normes pharmaceutiques.
Analyse Des Réactions Chimiques
L'azélâprazole subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le groupe sulfinyle dans l'azélâprazole peut être oxydé pour former des dérivés sulfone.
Réduction : Le groupe sulfinyle peut également être réduit pour former des dérivés sulfure.
Substitution : Diverses réactions de substitution peuvent se produire sur les cycles benzimidazole et pyridine, conduisant à la formation de différents dérivés.
Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le peroxyde d'hydrogène et les réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions sont les dérivés sulfone et sulfure, qui peuvent avoir des propriétés pharmacologiques différentes .
Applications de la recherche scientifique
L'azélâprazole a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier le comportement des inhibiteurs de la pompe à protons et leurs interactions avec divers réactifs.
Biologie : Étudié pour ses effets sur les processus cellulaires liés à la sécrétion acide et son impact potentiel sur d'autres voies biologiques.
Médecine : Étudié pour son efficacité dans le traitement des affections liées à l'acidité, comme le RGO, et son utilisation potentielle dans d'autres troubles gastro-intestinaux.
Industrie : Exploré pour son utilisation potentielle dans le développement de nouvelles formulations pharmaceutiques et l'amélioration des traitements existants
Mécanisme d'action
L'azélâprazole exerce ses effets en inhibant la pompe à protons hydrogène-potassium adénosine triphosphatase (H+/K+ ATPase) dans l'estomac. Cette enzyme est responsable de la sécrétion d'acide dans la lumière gastrique. En inhibant cette pompe, l'azélâprazole réduit la production d'acide gastrique, ce qui soulage les affections liées à l'acidité. Les cibles moléculaires impliquées dans ce mécanisme sont les pompes H+/K+ ATPase situées dans les cellules pariétales de l'estomac .
Applications De Recherche Scientifique
Azeloprazole has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of proton pump inhibitors and their interactions with various reagents.
Biology: Investigated for its effects on cellular processes related to acid secretion and its potential impact on other biological pathways.
Medicine: Studied for its efficacy in treating acid-related conditions like GERD and its potential use in other gastrointestinal disorders.
Industry: Explored for its potential use in developing new pharmaceutical formulations and improving existing treatments
Mécanisme D'action
Azeloprazole exerts its effects by inhibiting the hydrogen potassium adenosine triphosphatase (H+/K+ ATPase) acid pump in the stomach. This enzyme is responsible for secreting acid into the stomach lumen. By inhibiting this pump, azeloprazole reduces the production of stomach acid, providing relief from acid-related conditions. The molecular targets involved in this mechanism are the H+/K+ ATPase pumps located in the parietal cells of the stomach .
Comparaison Avec Des Composés Similaires
L'azélâprazole est comparé à d'autres inhibiteurs de la pompe à protons tels que l'oméprazole, le lansoprazole et le rabéprazole. Bien que tous ces composés partagent un mécanisme d'action similaire, l'azélâprazole est unique dans son profil pharmacocinétique. Il est conçu pour éviter le métabolisme par l'enzyme hépatique CYP2C19, ce qui le rend efficace chez les personnes qui sont de mauvais métaboliseurs des autres IPP. Cette caractéristique fournit un effet thérapeutique plus constant dans différentes populations de patients .
Composés similaires
- Oméprazole
- Lansoprazole
- Rabéprazole
- Esoméprazole
- Pantoprazole
Les propriétés pharmacocinétiques uniques de l'azélâprazole et sa capacité à fournir une suppression acide constante en font un candidat prometteur pour de futures recherches et développements dans le traitement des troubles liés à l'acidité.
Propriétés
Numéro CAS |
955095-45-1 |
|---|---|
Formule moléculaire |
C22H27N3O4S |
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
2-[(R)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C22H27N3O4S/c1-14-9-23-19(13-30(26)21-24-17-7-5-6-8-18(17)25-21)15(2)20(14)27-10-16-11-28-22(3,4)29-12-16/h5-9,16H,10-13H2,1-4H3,(H,24,25)/t30-/m1/s1 |
Clé InChI |
DWDKHTXMLSZGDL-SSEXGKCCSA-N |
SMILES |
CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)CS(=O)C3=NC4=CC=CC=C4N3 |
SMILES isomérique |
CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)C[S@@](=O)C3=NC4=CC=CC=C4N3 |
SMILES canonique |
CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)CS(=O)C3=NC4=CC=CC=C4N3 |
Apparence |
Solid powder |
Key on ui other cas no. |
955095-45-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-(4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl-1H-benzimidazole azeloprazole sodium E 3710 E-3710 E3710 compound |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B1666176.png)
![Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-](/img/structure/B1666177.png)
![N-[4-(4-aminophenoxy)butyl]benzamide](/img/structure/B1666178.png)
![N-[5-[4-(2-hydroxyethylamino)phenoxy]pentyl]benzamide](/img/structure/B1666180.png)
![N-[5-[4-(2-methoxyethylamino)phenoxy]pentyl]benzamide](/img/structure/B1666181.png)
![N-[5-(4-aminophenoxy)pentyl]-4-hydroxybenzamide](/img/structure/B1666183.png)
![N-[8-(4-aminophenoxy)octyl]benzamide](/img/structure/B1666184.png)
![N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B1666186.png)


![N-[5-(4-aminophenoxy)pentyl]-N-phenylbenzamide](/img/structure/B1666191.png)

